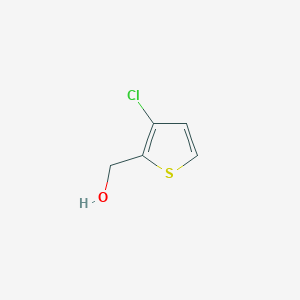

(3-Chlorothiophen-2-yl)methanol

Description

BenchChem offers high-quality (3-Chlorothiophen-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chlorothiophen-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAOMIYPIICAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622718 | |

| Record name | (3-Chlorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193602-41-4 | |

| Record name | (3-Chlorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Chlorothiophen-2-yl)methanol synthesis from 3-chlorothiophene

An In-depth Technical Guide to the Synthesis of (3-Chlorothiophen-2-yl)methanol from 3-Chlorothiophene

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeutic agents. Among these, the thiophene nucleus, particularly when substituted, offers a unique combination of electronic properties and spatial arrangements that facilitate potent interactions with biological targets.[1] (3-Chlorothiophen-2-yl)methanol is a key intermediate, providing a versatile handle for the elaboration of more complex molecular architectures. The presence of the chlorine atom significantly modulates the electronic character of the thiophene ring and can serve as a vector for further functionalization or as a critical pharmacophoric element.[2][3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of (3-Chlorothiophen-2-yl)methanol, starting from the commercially available 3-chlorothiophene. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps. It delves into the causality behind the chosen synthetic strategy, offering insights into reaction mechanisms, safety protocols, and analytical validation, thereby ensuring a robust and reproducible process.

Strategic Overview: A Two-Step Approach to Purity and Control

While several synthetic avenues could be envisioned, a two-step pathway involving formylation followed by reduction is presented here as the core, validated method. This approach is favored over potentially shorter, single-step organometallic routes due to its superior control, higher overall yields, and operational simplicity.

The selected strategy proceeds as follows:

-

Vilsmeier-Haack Formylation: 3-chlorothiophene is first converted to its corresponding aldehyde, 3-chloro-2-thiophenecarboxaldehyde. This classic reaction provides excellent regioselectivity for the C2 position.

-

Chemoselective Reduction: The intermediate aldehyde is then selectively reduced to the target primary alcohol, (3-Chlorothiophen-2-yl)methanol, using a mild hydride reagent.

This sequential process allows for the isolation and purification of the intermediate aldehyde, ensuring that the final reduction step begins with high-purity material, which is critical for achieving the desired final product quality.

Caption: High-level overview of the two-step synthesis.

Part 1: Vilsmeier-Haack Formylation of 3-Chlorothiophene

Expertise & Causality: The Rationale for Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] Its primary advantage lies in the use of a relatively mild electrophile, the Vilsmeier reagent (a chloromethyliminium salt), which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[7]

For 3-chlorothiophene, electrophilic substitution is strongly directed to the C2 position. This regioselectivity is governed by two factors:

-

Electronic Activation: The sulfur atom stabilizes the cationic Wheland intermediate more effectively when substitution occurs at the adjacent C2 position.

-

Steric Hindrance: The C2 position is sterically more accessible than the C5 position, which is flanked by the chlorine atom at C3.

The Vilsmeier reagent, being a weak electrophile, is highly sensitive to these directing effects, leading to the desired 2-formylated product with high selectivity.[8]

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Trustworthiness: A Self-Validating Protocol

This protocol incorporates in-process checks and robust purification steps to ensure high purity of the intermediate, 3-chloro-2-thiophenecarboxaldehyde.

Safety Precautions:

-

3-Chlorothiophene is flammable, harmful if swallowed, and causes skin and eye irritation.[9]

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is toxic upon inhalation.

-

All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Experimental Protocol: Synthesis of 3-Chloro-2-thiophenecarboxaldehyde

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent premature quenching of the Vilsmeier reagent.

-

Reagent Charging: In the reaction flask, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice-water bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A thick, white precipitate of the Vilsmeier reagent will form. Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.

-

Thiophene Addition: Add 3-chlorothiophene dropwise to the reaction mixture, again ensuring the temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Hydrolysis: Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and must be done cautiously in a fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-chloro-2-thiophenecarboxaldehyde as a pale yellow liquid or solid.[10]

Data Presentation: Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 3-Chlorothiophene | 118.59 | 1.0 | X g |

| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 | Y mL |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 | Z mL |

| Expected Yield: | 146.59 (Product) | - | 75-85% |

Part 2: Reduction of 3-Chloro-2-thiophenecarboxaldehyde

Expertise & Causality: Selecting the Right Reducing Agent

The conversion of an aldehyde to a primary alcohol is a fundamental transformation. For this specific substrate, sodium borohydride (NaBH₄) is the reagent of choice. The rationale is clear:

-

Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce other potentially sensitive functional groups, nor will it affect the C-Cl bond on the thiophene ring under these conditions.

-

Operational Simplicity: The reaction can be run in protic solvents like methanol or ethanol at or below room temperature. The work-up procedure is straightforward.

-

Safety: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle, as it does not react violently with atmospheric moisture and its quenching is less hazardous.

Experimental Protocol: Synthesis of (3-Chlorothiophen-2-yl)methanol

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified 3-chloro-2-thiophenecarboxaldehyde in methanol.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the hydride.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution over 20-30 minutes. Monitor for gas evolution (hydrogen) and ensure the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding water or dilute hydrochloric acid to destroy any excess NaBH₄.

-

Solvent Removal: Remove the bulk of the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product into ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the crude product. (3-Chlorothiophen-2-yl)methanol can be further purified by column chromatography or recrystallization if necessary.

Data Presentation: Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 3-Chloro-2-thiophenecarboxaldehyde | 146.59 | 1.0 | A g |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.5 - 1.0 | B g |

| Methanol | 32.04 | Solvent | C mL |

| Expected Yield: | 148.61 (Product) | - | 90-98% |

Alternative Synthetic Route: A Note on the Organometallic Approach

An alternative, one-step synthesis involves the direct conversion of 3-chlorothiophene to an organometallic intermediate, which is then trapped with formaldehyde.

Caption: One-step synthesis via an organometallic intermediate.

This is typically achieved via:

-

Lithiation: Deprotonation at the C2 position using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C).[11]

-

Grignard Formation: Deprotonative metalation using a Grignard reagent in the presence of a catalyst.[12]

The resulting organometallic species is then reacted with an electrophilic source of formaldehyde (e.g., paraformaldehyde or trioxane).[13] While elegant, this route presents significant challenges:

-

Strictly Anhydrous Conditions: Organolithium and Grignard reagents are extremely sensitive to moisture and protic sources.

-

Side Reactions: Potential for lithium-halogen exchange or competitive deprotonation at other sites can lower yields and complicate purification.[14]

-

Temperature Control: These reactions require cryogenic temperatures (-78 °C) to ensure stability and selectivity.

For these reasons, the two-step formylation-reduction sequence remains the more robust and scalable method for producing high-quality (3-Chlorothiophen-2-yl)methanol in a standard laboratory setting.

References

-

PrepChem (2023). Synthesis of 3-chlorothiophene-2-carboxylic acid. Available at: [Link]

-

Semantic Scholar (1996). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Available at: [Link]

- Google Patents (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.

-

Growing Science (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

-

PubChem - NIH (n.d.). 3-Chlorothiophene. Available at: [Link]

-

ResearchGate (2025). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Available at: [Link]

- Google Patents (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

Zeitschrift für Naturforschung (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Available at: [Link]

-

YouTube (2023). Reaction of formaldehyde (H-CHO) with Grignard reagent (CH3MgBr). #chemistry. Available at: [Link]

-

YouTube (2024). The reaction of Grignard reagent (CH3MgBr) with formaldehyde (HCHO) to form ethanol (C2H5OH). Available at: [Link]

-

Reddit (2018). I keep getting debrominated starting material and low conversion after lithiation. Available at: [Link]

-

PubMed Central (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

ResearchGate (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Available at: [Link]

-

ChemBK (2024). 2-Thiophenecarboxaldehyde, 3-chloro-. Available at: [Link]

-

Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Capot Chemical (2009). Material Safety Data Sheet - 3-Chlorothiophene. Available at: [Link]

-

PubChem - NIH (n.d.). (3-Chloro-1-methylthiophen-1-ium-2-yl)methanol. Available at: [Link]

-

ResearchGate (2025). (PDF) Solvent-Free Three-Component Condensation Reaction of Aromatic Ketones with Aliphatic Amines and Formaldehyde. Available at: [Link]

-

Filo (2025). The reaction of Grignard reagent with formaldehyde followed by acidificat... Available at: [Link]

-

VNU-HCM (2025). Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. Available at: [Link]

-

Beilstein Journals (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

-

Sciencemadness.org (2018). what form of formaldehyde is used in grignards?. Available at: [Link]

-

Organic Syntheses (n.d.). ortho-Formylation of phenols. Available at: [Link]

-

PubMed (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

Sci-Hub (1996). Synthesis and Applications of 3‐Phenylthio‐2‐Sulfolenes. Available at: [Link]

-

YouTube (2021). Vilsmeier-Haack Reaction. Available at: [Link]

-

MDPI (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

-

ResearchGate (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study | Request PDF. Available at: [Link]

-

IJRPS (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

PubChem - NIH (n.d.). 2-Chlorothiophene. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chlorothiophene | C4H3ClS | CID 87017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Sci-Hub. Synthesis and Applications of 3‐Phenylthio‐2‐Sulfolenes / Journal of the Chinese Chemical Society, 1996 [sci-hub.box]

- 12. researchgate.net [researchgate.net]

- 13. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. reddit.com [reddit.com]

physicochemical properties of (3-Chlorothiophen-2-yl)methanol

An In-Depth Technical Guide to the Physicochemical Properties of (3-Chlorothiophen-2-yl)methanol

Foreword: A Molecule of Synthetic Potential

In the landscape of modern drug discovery and materials science, the strategic importance of functionalized heterocyclic compounds cannot be overstated. (3-Chlorothiophen-2-yl)methanol emerges as a significant building block, offering a unique combination of a reactive hydroxymethyl group and a modifiable chloro-substituted thiophene ring. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the critical first step in harnessing its synthetic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, moving beyond simple data points to explain the causality behind its characteristics and the experimental methodologies required for its validation.

Molecular Identity and Structural Attributes

The precise identification of a chemical entity is the bedrock of reproducible science. (3-Chlorothiophen-2-yl)methanol is defined by its unique structural arrangement, which dictates its reactivity and physical behavior.

| Property | Value | Source |

| Chemical Name | (3-Chlorothiophen-2-yl)methanol | - |

| CAS Number | 193602-41-4 | [1] |

| Molecular Formula | C₅H₅ClOS | [2] |

| Molecular Weight | 148.61 g/mol | Calculated |

| Monoisotopic Mass | 147.97496 Da | [2] |

| Canonical SMILES | C1=C(C(=CS1)CO)Cl | [2] |

| InChIKey | FESBOVOYXJZFOX-UHFFFAOYSA-N | [2] |

Table 1: Core Identification Parameters for (3-Chlorothiophen-2-yl)methanol.

The structure features a five-membered thiophene ring, which is an aromatic heterocycle. The chlorine atom at the 3-position and the hydroxymethyl group at the 2-position create a specific electronic and steric environment. The chlorine atom acts as a weak deactivating group via induction but can also participate in cross-coupling reactions. The primary alcohol is a versatile functional group, readily available for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Physical State and Thermal Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably determined using standard laboratory procedures. The physical state and melting point are primary indicators of purity.

| Property | Value | Note |

| Appearance | White to off-white solid | Typical for small, functionalized aromatic compounds. |

| Melting Point | Not reported in literature | Must be determined experimentally. A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity. |

| Boiling Point | Not reported in literature | Likely to be high due to hydrogen bonding capability; may decompose upon atmospheric distillation. |

Expert Insight: The Significance of Melting Point Determination

The melting point is more than just a physical constant; it's a crucial purity check.[3] Impurities disrupt the crystal lattice of a solid, requiring less energy to break it apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp, well-defined melting point is the first sign of a high-purity sample, which is essential before committing the material to a complex, multi-step synthesis.

Protocol: Melting Point Determination via Capillary Method

This protocol describes the use of a standard digital melting point apparatus, a reliable and common technique in organic chemistry labs.[4]

-

Sample Preparation: Place a small amount of dry (3-Chlorothiophen-2-yl)methanol onto a watch glass. Crush the solid into a fine powder. Gently tap the open end of a capillary tube into the powder to collect a small amount.

-

Loading: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample should be 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: Using a fresh sample, set the apparatus to heat quickly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: A pure sample will exhibit a narrow melting range. For self-validation, repeat the precise determination at least twice. Consistent results confirm the accuracy of the measurement.

Solubility Profile: A Predictor of Behavior

Solubility provides critical insights into the polarity of a molecule and is fundamental for choosing appropriate solvents for reactions, extractions, and purification (e.g., chromatography). The "like dissolves like" principle is the guiding tenet here.[5] (3-Chlorothiophen-2-yl)methanol has both polar (hydroxyl group) and non-polar (chlorothiophene ring) characteristics.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydroxyl group allows for some hydrogen bonding with water, but the larger, non-polar chlorothiophene backbone limits overall solubility. |

| Polar Protic (e.g., Methanol, Ethanol) | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl group.[6] |

| Polar Aprotic (e.g., Acetone, THF, DMSO) | Soluble | The dipole moment of these solvents can solvate the polar C-O and O-H bonds. |

| Non-Polar (e.g., Hexanes, Toluene) | Sparingly soluble to insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar hydrocarbon solvents. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Soluble | These solvents have a good balance of polarity to dissolve moderately polar organic compounds. |

| Aqueous Acid/Base (5% HCl / 5% NaOH) | Insoluble | The molecule lacks significant acidic or basic functional groups that can be protonated or deprotonated to form a water-soluble salt.[7] |

Table 2: Predicted Solubility of (3-Chlorothiophen-2-yl)methanol.

Workflow for Solubility Testing

Caption: Logical workflow for qualitative solubility testing.

Protocol: Qualitative Solubility Determination

This protocol establishes the solubility profile across a range of standard laboratory solvents.[8]

-

Preparation: Label a series of small, clean, dry test tubes for each solvent to be tested (Water, Methanol, Dichloromethane, Hexane, 5% HCl, 5% NaOH).

-

Sample Addition: Add approximately 20-30 mg of (3-Chlorothiophen-2-yl)methanol to each test tube.

-

Solvent Addition: Add 1 mL of the respective solvent to each tube.

-

Agitation: Vigorously stir or vortex each tube for 30-60 seconds.

-

Observation: Observe each tube against a contrasting background. A compound is considered "soluble" if no solid particles remain. It is "sparingly soluble" if some, but not all, of the solid dissolves, and "insoluble" if the solid remains largely unchanged.

-

Causality Check: The results directly inform solvent selection. For example, high solubility in dichloromethane and low solubility in hexanes suggests that a solvent system of these two (e.g., for column chromatography) would be effective for purification.

Spectroscopic Fingerprint: The Key to Structural Verification

Spectroscopy provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry creates a unique "fingerprint" for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, providing detailed information about connectivity and structure.[9]

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~7.2 ppm (d, 1H): Thiophene ring proton at C5. Appears as a doublet due to coupling with the proton at C4.

-

~7.0 ppm (d, 1H): Thiophene ring proton at C4. Appears as a doublet due to coupling with the proton at C5.

-

~4.8 ppm (s, 2H): Methylene protons (-CH₂-). Appears as a singlet as there are no adjacent protons to couple with, though this may be broadened by exchange with the hydroxyl proton.

-

~2.0-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). A broad singlet whose chemical shift is highly dependent on concentration and sample purity (water content).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~135-140 ppm: Quaternary thiophene carbon at C2 (attached to -CH₂OH).

-

~125-130 ppm: Thiophene carbon at C5.

-

~120-125 ppm: Thiophene carbon at C4.

-

~115-120 ppm: Quaternary thiophene carbon at C3 (attached to Cl).

-

~60-65 ppm: Methylene carbon (-CH₂-).

Protocol: Sample Preparation for NMR Spectroscopy

-

Sample Weighing: Accurately weigh 5-10 mg of (3-Chlorothiophen-2-yl)methanol directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a pipette. The deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" onto a stable magnetic field.

-

Dissolution: Cap the NMR tube and invert it several times to fully dissolve the sample. A brief sonication can be used if necessary.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the desired spectra (e.g., ¹H, ¹³C, COSY). Standard 1D proton NMR is typically sufficient for routine analysis of small molecules.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrational frequencies.[11]

Predicted Characteristic FTIR Peaks:

-

3400-3200 cm⁻¹ (broad, strong): O-H stretching vibration from the alcohol group. The broadness is a direct result of intermolecular hydrogen bonding.[12]

-

3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching from the thiophene ring.

-

2950-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the -CH₂- group.

-

~1450 cm⁻¹ (medium): C=C stretching within the aromatic thiophene ring.

-

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

-

~800-700 cm⁻¹ (medium to strong): C-Cl stretching vibration.

Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[13]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid (3-Chlorothiophen-2-yl)methanol onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Pressure Application: Lower the pressure arm to apply firm, consistent pressure on the sample. This ensures good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 or 32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It provides the exact molecular weight and crucial information about the elemental composition and structure through fragmentation patterns.[15]

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 148 and an M+2 peak at m/z ≈ 150.

-

Isotopic Pattern: The relative intensity of the M⁺ and M+2 peaks will be approximately 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl). This is a definitive piece of evidence.

-

Key Fragments:

-

m/z ≈ 117: Loss of the hydroxymethyl group (-•CH₂OH).

-

m/z ≈ 113: Loss of the chlorine atom (-•Cl).

-

m/z ≈ 84: Loss of both chlorine and the hydroxymethyl group.

-

Workflow: Structural Elucidation via Mass Spectrometry

Caption: A streamlined workflow for mass spectrometry analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (3-Chlorothiophen-2-yl)methanol may not be universally available, its structure suggests handling precautions similar to other functionalized chlorothiophenes and alcohols. General laboratory safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[16][17]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Role in Drug Discovery and Chemical Synthesis

(3-Chlorothiophen-2-yl)methanol is not typically an active pharmaceutical ingredient (API) itself but rather a valuable intermediate. Its utility stems from the orthogonal reactivity of its two functional groups.

-

As a Building Block: Thiophene-containing molecules are prevalent in pharmaceuticals due to their bioisosteric relationship with benzene rings, often improving metabolic stability or receptor affinity.[18] This compound serves as a precursor for more complex thiophene derivatives.

-

Synthetic Handle 1 (Alcohol): The primary alcohol can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid.

-

Esterified or etherified to introduce different side chains.

-

Converted into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution.

-

-

Synthetic Handle 2 (Chloride): The chlorine atom on the aromatic ring is a key site for:

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are cornerstone reactions in modern medicinal chemistry for building carbon-carbon or carbon-heteroatom bonds.[19] This allows for the introduction of a wide array of substituents at the 3-position of the thiophene ring.

-

The presence of these two functional groups allows for sequential, controlled modifications, making it a versatile platform for building libraries of compounds for screening in drug discovery programs.[20][21]

Conclusion

(3-Chlorothiophen-2-yl)methanol is a synthetically valuable building block whose full potential is unlocked through a thorough understanding of its physicochemical properties. Its characterization relies on a synergistic application of physical measurements and spectroscopic analysis. The protocols and expert insights provided in this guide serve as a robust framework for researchers to validate this compound's identity and purity, ensuring its effective and reliable use in the synthesis of novel molecules for pharmaceutical and materials science applications.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

- Google Patents. (n.d.). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.

-

PubChem. (n.d.). (3-Chloro-1-methylthiophen-1-ium-2-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product.

-

Univar. (2011). SAFETY DATA SHEET METHANOL. Retrieved from [Link]

-

PubChem. (n.d.). (2-chlorothiophen-3-yl)methanol. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Purosolv. (2025). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[16][22][23]triazine-6-carbonitrile (MGL-3196). Retrieved from [Link]

-

ResearchGate. (2008). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]

-

University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

Sources

- 1. 193602-41-4|(3-Chlorothiophen-2-yl)methanol|BLD Pharm [bldpharm.com]

- 2. PubChemLite - (2-chlorothiophen-3-yl)methanol (C5H5ClOS) [pubchemlite.lcsb.uni.lu]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ws [chem.ws]

- 6. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mse.washington.edu [mse.washington.edu]

- 12. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. hscprep.com.au [hscprep.com.au]

- 16. chemos.de [chemos.de]

- 17. leap.epa.ie [leap.epa.ie]

- 18. mdpi.com [mdpi.com]

- 19. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]

- 23. (3-Chloro-1-methylthiophen-1-ium-2-yl)methanol | C6H8ClOS+ | CID 177744661 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Chlorothiophen-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (3-Chlorothiophen-2-yl)methanol, a key building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, established synthetic routes, and its significant role in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a deeper understanding of this versatile compound.

Core Compound Identification

(3-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative characterized by a chloromethyl group at the 2-position and a chlorine atom at the 3-position of the thiophene ring. These structural features make it a valuable intermediate for introducing the 3-chlorothiophene-2-methyl moiety into larger molecules.

| Identifier | Value | Source |

| CAS Number | 193602-41-4 | BLD Pharm[1] |

| Molecular Formula | C₅H₅ClOS | BLD Pharm[1] |

| Molecular Weight | 148.61 g/mol | BLD Pharm[1] |

| IUPAC Name | (3-chlorothiophen-2-yl)methanol | N/A |

| SMILES | OCc1sccc1Cl | N/A |

Synthesis and Mechanistic Insights

The synthesis of (3-Chlorothiophen-2-yl)methanol is most commonly achieved through the reduction of 3-chloro-2-thiophenecarboxaldehyde. This approach is favored due to the commercial availability of the starting aldehyde and the high efficiency of the reduction reaction.

Recommended Synthetic Protocol: Reduction of 3-chloro-2-thiophenecarboxaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of (3-Chlorothiophen-2-yl)methanol.

Materials:

-

3-chloro-2-thiophenecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 3-chloro-2-thiophenecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the reduction reaction and minimize side product formation.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The portion-wise addition prevents a rapid, uncontrolled reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride to decompose the excess sodium borohydride.

-

Extraction: Extract the product into dichloromethane. The organic layer will contain the desired alcohol.

-

Washing and Drying: Wash the organic layer with brine and dry it over anhydrous magnesium sulfate to remove any residual water.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure (3-Chlorothiophen-2-yl)methanol.

Synthesis Workflow Diagram

Caption: Synthetic workflow for (3-Chlorothiophen-2-yl)methanol.

Role in Drug Discovery and Medicinal Chemistry

(3-Chlorothiophen-2-yl)methanol serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The thiophene ring is a well-established bioisostere for the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The chloro-substituent can modulate the electronic properties of the molecule and provide a site for further chemical modification.

Case Study: Kinase Inhibitors

A significant application of (3-Chlorothiophen-2-yl)methanol is in the development of kinase inhibitors. The 3-chlorothiophene moiety is frequently incorporated into the core structures of these inhibitors to enhance their binding affinity and selectivity towards specific kinase targets.

Logical Relationship Diagram

Caption: Role of the compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (3-Chlorothiophen-2-yl)methanol. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(3-Chlorothiophen-2-yl)methanol is a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis and the desirable properties it imparts to target molecules have solidified its importance in the development of novel therapeutics. A thorough understanding of its chemistry and handling is essential for its effective and safe utilization in research and development.

References

Sources

An In-depth Technical Guide to the Solubility of (3-Chlorothiophen-2-yl)methanol in Organic Solvents

Introduction

(3-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science.[1] As with any compound utilized in these fields, a thorough understanding of its solubility profile in various organic solvents is paramount for its effective synthesis, purification, formulation, and application.[2] Thiophene and its derivatives are known to be key components in many pharmaceutical compounds.[1][3] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of (3-Chlorothiophen-2-yl)methanol, offering a predictive framework and a detailed experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solution behavior.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] For (3-Chlorothiophen-2-yl)methanol, the key physicochemical properties are summarized below.

| Property | Value/Description | Source |

| Molecular Formula | C₅H₅ClOS | [5] |

| Molecular Weight | 148.61 g/mol | [5] |

| Appearance | Likely a solid at room temperature, given the melting point of similar compounds. | General chemical knowledge |

| Polarity | Polar, due to the presence of the hydroxyl (-OH) and chloro (-Cl) functional groups, and the sulfur heteroatom in the thiophene ring. | Inferred from structure |

| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor. | Inferred from structure |

| Predicted XlogP | 1.7 | [6] |

The presence of both polar (hydroxyl, chloro) and nonpolar (thiophene ring) regions gives (3-Chlorothiophen-2-yl)methanol a degree of amphiphilicity. The hydroxyl group, in particular, will strongly influence its solubility in protic solvents through hydrogen bonding. The chloro group and the thiophene ring contribute to its lipophilicity, suggesting solubility in less polar organic solvents.

Qualitative Solubility Profile in Organic Solvents

Based on its structure and the "like dissolves like" principle, a qualitative prediction of the solubility of (3-Chlorothiophen-2-yl)methanol in common organic solvents can be made. Thiophene and its derivatives are generally insoluble in water but soluble in most organic solvents like ethanol and ether.[1][2][7]

| Solvent Class | Representative Solvents | Predicted Solubility of (3-Chlorothiophen-2-yl)methanol | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | The polar nature of these solvents can interact with the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate | The nonpolar thiophene ring and the carbon backbone will have favorable interactions with these solvents. |

| Aqueous | Water | Low | While the hydroxyl group can interact with water, the overall lipophilicity of the molecule will limit its solubility. |

It is crucial to note that these are qualitative predictions. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Determination of Solubility

For researchers and drug development professionals, obtaining quantitative solubility data is often a critical step. The following is a detailed, step-by-step protocol for determining the solubility of (3-Chlorothiophen-2-yl)methanol in an organic solvent of choice. This method is based on the equilibrium saturation technique followed by quantitative analysis.

Materials and Equipment

-

(3-Chlorothiophen-2-yl)methanol (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of (3-Chlorothiophen-2-yl)methanol.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of (3-Chlorothiophen-2-yl)methanol and add it to a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly and place it in a shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of (3-Chlorothiophen-2-yl)methanol in the chosen solvent at known concentrations.

-

Develop a suitable HPLC method to separate and quantify the analyte.

-

Inject the standard solutions and the diluted sample onto the HPLC system.

-

Record the peak areas for each injection.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is expressed in units such as g/L or mol/L.

-

Molecular Interactions and Solubility

The solubility of (3-Chlorothiophen-2-yl)methanol in different organic solvents can be understood by examining the intermolecular forces at play.

Caption: Key molecular interactions influencing the solubility of (3-Chlorothiophen-2-yl)methanol.

-

In Protic Solvents (e.g., Methanol): The primary interaction is strong hydrogen bonding between the hydroxyl group of (3-Chlorothiophen-2-yl)methanol and the hydroxyl group of the solvent.

-

In Aprotic Polar Solvents (e.g., Acetone): Dipole-dipole interactions between the polar functional groups of the solute and the solvent are dominant.

-

In Nonpolar Solvents (e.g., Hexane): Weaker van der Waals forces (London dispersion forces) between the thiophene ring and the alkyl chains of the solvent are the main driving force for dissolution.

Conclusion and Practical Implications

A comprehensive understanding of the solubility of (3-Chlorothiophen-2-yl)methanol is critical for its successful application in research and development. While qualitative predictions provide a useful starting point, quantitative experimental determination is necessary for most applications. The protocol provided in this guide offers a robust method for obtaining reliable solubility data.

-

For Synthetic Chemists: Knowledge of solubility is essential for choosing appropriate reaction solvents and for purification techniques such as recrystallization.

-

For Formulation Scientists: Solubility data is fundamental for developing stable and effective formulations, particularly in the pharmaceutical industry where bioavailability is a key concern.

-

For Analytical Chemists: Understanding solubility is crucial for preparing solutions for analysis and for developing separation methods.

By combining theoretical predictions with rigorous experimental validation, researchers can effectively harness the potential of (3-Chlorothiophen-2-yl)methanol in their respective fields.

References

-

University of Toronto. Solubility of Organic Compounds. (2023-08-31). [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. [Link]

-

PubChem. (4-Chlorothiophen-2-yl)methanol. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ACS Publications. Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. [Link]

-

Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PETRONAS. Methanol Safety Data Sheet. [Link]

-

PubChem. (3-Chloro-1-methylthiophen-1-ium-2-yl)methanol. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Wikipedia. Thiophene. [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

PubChemLite. (2-chlorothiophen-3-yl)methanol (C5H5ClOS). [Link]

-

Wikipedia. Methanol (data page). [Link]

-

Phenomenex. SOLVENT MISCIBILITY TABLE. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. 193602-41-4|(3-Chlorothiophen-2-yl)methanol|BLD Pharm [bldpharm.com]

- 6. PubChemLite - (2-chlorothiophen-3-yl)methanol (C5H5ClOS) [pubchemlite.lcsb.uni.lu]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

(3-Chlorothiophen-2-yl)methanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of (3-Chlorothiophen-2-yl)methanol, a key heterocyclic building block in organic synthesis and drug discovery. With a focus on practical application, this document details its commercial availability, core chemical properties, safe handling protocols, and quality control considerations. The insights provided are grounded in established chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Utility of a Versatile Thiophene Derivative

(3-Chlorothiophen-2-yl)methanol, identified by its CAS number 193602-41-4, is a substituted thiophene derivative featuring a chloromethyl group at the 2-position and a chlorine atom at the 3-position of the thiophene ring. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The hydroxyl group offers a reactive site for a variety of transformations, including oxidation, esterification, and etherification, while the chlorinated thiophene core provides a scaffold that can be further functionalized through cross-coupling reactions.

The thiophene ring itself is a well-recognized privileged scaffold in medicinal chemistry, present in a wide array of approved drugs. The introduction of a chloro-substituent can significantly modulate the electronic properties and metabolic stability of the parent molecule, making (3-Chlorothiophen-2-yl)methanol a desirable starting material for the exploration of new chemical space.

Commercial Availability and Procurement

(3-Chlorothiophen-2-yl)methanol is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider purity levels, available quantities, and the supplier's quality management systems.

Below is a summary of prominent suppliers offering (3-Chlorothiophen-2-yl)methanol (CAS: 193602-41-4):

| Supplier | Purity | Available Quantities | Additional Information |

| BLD Pharm | ≥97% | Gram to kilogram scale | Offers detailed product information and safety data on their website. |

| Arctom [1] | Custom | Flexible sizing from reagent to larger scales | Emphasizes cost-effective chemical supply. |

| Sigma-Aldrich (via Synthonix Corporation) | ≥97% | Research quantities | Provides basic safety information and physical properties. |

| CHIRALEN | N/A | Research quantities | Listed as a heterocyclic building block in their catalog. |

| ChemicalBook | N/A | Varies by listed supplier | A platform connecting various chemical suppliers. |

Procurement Strategy: For initial research, sourcing from suppliers who provide comprehensive analytical data (e.g., NMR, HPLC) with the product is advisable to ensure the identity and purity of the starting material. For larger scale synthesis, establishing a relationship with a primary manufacturer like BLD Pharm or Arctom can ensure a consistent supply chain and batch-to-batch reproducibility.

Synthesis and Quality Control

While a specific, detailed, and independently validated synthesis protocol for (3-Chlorothiophen-2-yl)methanol is not widely published in peer-reviewed literature, its synthesis can be logically inferred from established organometallic and reduction methodologies applied to thiophene chemistry.

A plausible synthetic route would involve the regioselective lithiation of 3-chlorothiophene followed by formylation and subsequent reduction. The causality behind this approach lies in the directing effect of the chloro-substituent and the well-established reactivity of organolithium reagents.

Caption: A plausible synthetic workflow for (3-Chlorothiophen-2-yl)methanol.

Quality Control: A robust quality control process is paramount to ensure the suitability of (3-Chlorothiophen-2-yl)methanol for subsequent synthetic steps. The following analytical techniques are essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should confirm the presence of the methylene protons of the alcohol and the aromatic protons of the thiophene ring with appropriate chemical shifts and coupling constants.

-

¹³C NMR: Will verify the number of unique carbon environments in the molecule.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing purity and identifying any volatile impurities. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (148.61 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹.

Safe Handling and Storage: A Protocol for Minimizing Risk

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat should be worn at all times.

Handling Procedures:

-

Ventilation: All handling of (3-Chlorothiophen-2-yl)methanol should be conducted in a well-ventilated chemical fume hood.

-

Dispensing: Use appropriate tools (e.g., spatula, syringe) for transferring the material to avoid contamination and spillage.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.

Storage:

-

Temperature: Store in a cool, dry place, ideally in a refrigerator at 2-8°C, as recommended by suppliers.

-

Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

Caption: Key safety and handling considerations for (3-Chlorothiophen-2-yl)methanol.

Conclusion: Enabling Innovation in Chemical Synthesis

(3-Chlorothiophen-2-yl)methanol is a commercially accessible and synthetically versatile building block. A thorough understanding of its properties, coupled with diligent quality control and adherence to safe handling practices, will empower researchers to effectively utilize this compound in the development of novel molecules with potential applications in medicine and agriculture. As with any chemical reagent, a foundation of scientific integrity and a commitment to safety are the cornerstones of successful and responsible research.

References

Sources

The Pivotal Role of (3-Chlorothiophen-2-yl)methanol in Modern Drug Synthesis: A Technical Guide

Foreword: The Unassuming Architect of Thienopyridine Therapeutics

In the landscape of pharmaceutical synthesis, certain chemical intermediates emerge as unsung heroes, their versatility and strategic importance underpinning the production of life-saving medications. (3-Chlorothiophen-2-yl)methanol is one such molecule. This seemingly simple substituted thiophene derivative is a cornerstone in the synthesis of the thienopyridine class of antiplatelet agents, most notably Ticlopidine and Clopidogrel. These drugs have revolutionized the management of cardiovascular and cerebrovascular diseases by preventing blood clot formation. This technical guide provides an in-depth exploration of the synthesis, properties, and critical applications of (3-Chlorothiophen-2-yl)methanol, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential. We will delve into the causality behind synthetic choices, the intricacies of reaction mechanisms, and provide detailed protocols to ensure a thorough understanding of this pivotal chemical intermediate.

Physicochemical Properties and Spectroscopic Profile

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. (3-Chlorothiophen-2-yl)methanol is a solid at room temperature and requires careful handling due to its potential as a lachrymator. Its structural characteristics, delineated in the table below, are crucial for predicting its reactivity and for its unambiguous identification.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClOS | |

| Molecular Weight | 148.61 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 48-50 °C | |

| Boiling Point | 115-117 °C at 10 mmHg |

The spectroscopic data provides a definitive fingerprint for (3-Chlorothiophen-2-yl)methanol, essential for reaction monitoring and quality control.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.27 (d, J=5.4 Hz, 1H), 6.95 (d, J=5.4 Hz, 1H), 4.80 (s, 2H), 2.50 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 141.2, 128.9, 126.5, 125.8, 59.7 |

| IR (KBr, cm⁻¹) | 3250 (O-H stretch), 2920 (C-H stretch), 1420, 1010, 840, 710 |

| Mass Spectrum (EI, m/z) | 148 (M⁺), 113, 85, 45 |

Synthesis of (3-Chlorothiophen-2-yl)methanol: A Foundational Protocol

The reliable synthesis of (3-Chlorothiophen-2-yl)methanol is the gateway to its utility. The most common and efficient laboratory-scale preparation involves the reduction of 3-chloro-2-thiophenecarboxaldehyde. This aldehyde precursor can be synthesized from 3-chlorothiophene via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of (3-Chlorothiophen-2-yl)methanol

Step 1: Vilsmeier-Haack Formylation of 3-Chlorothiophene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the reaction mixture back to 0°C and add 3-chlorothiophene dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 2-3 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-2-thiophenecarboxaldehyde.

Step 2: Reduction to (3-Chlorothiophen-2-yl)methanol

-

Dissolve the crude 3-chloro-2-thiophenecarboxaldehyde in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, controlling the rate of addition to maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to a pH of ~5-6.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (3-Chlorothiophen-2-yl)methanol.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like thiophene. The use of sodium borohydride for the reduction of the aldehyde is a mild and selective method that avoids the reduction of the thiophene ring or the carbon-chlorine bond.

The Gateway to Thienopyridines: Synthesis of Ticlopidine

(3-Chlorothiophen-2-yl)methanol is a key precursor for synthesizing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the core structure of Ticlopidine.[1] A highly productive and scalable five-step synthesis has been developed starting from thiophene.[1]

Synthetic Workflow for Ticlopidine

Caption: Synthetic pathway to Ticlopidine from thiophene.

A crucial step in this pathway is the Pictet-Spengler reaction, which forms the fused pyridine ring.[2] This reaction involves the condensation of an amine (2-thiophene-ethylamine) with an aldehyde (formaldehyde or its equivalent), followed by an acid-catalyzed intramolecular cyclization.[2] The electrophilic iminium ion intermediate is attacked by the electron-rich thiophene ring to form the new six-membered ring.[2]

Experimental Protocol: N-Alkylation to Ticlopidine

A common method for the final step involves the N-alkylation of the thienopyridine core with 2-chlorobenzyl chloride.

-

To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable aprotic solvent (e.g., THF or DMF), add a base such as sodium hydride or potassium carbonate.

-

Stir the mixture at room temperature for a short period to deprotonate the secondary amine.

-

Add 2-chlorobenzyl chloride dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor its progress by TLC.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield Ticlopidine.

Self-Validating System: The purity of the final product can be rigorously assessed by HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the synthesis has proceeded as expected.

A More Potent Successor: The Synthesis of Clopidogrel

Clopidogrel, a more potent and safer analogue of Ticlopidine, also relies on a thienopyridine backbone derived from thiophene precursors. While multiple synthetic routes exist, a common strategy involves the reaction of the thienopyridine core with a chiral α-haloester derivative of 2-chlorophenylacetic acid.

Synthetic Workflow for Clopidogrel

Caption: Key disconnection in the synthesis of Clopidogrel.

Key Mechanistic Insight: The Sₙ2 Reaction

The central bond-forming step in many Clopidogrel syntheses is a nucleophilic substitution (Sₙ2) reaction. The secondary amine of the thienopyridine core acts as the nucleophile, attacking the electrophilic carbon of an activated ester of (S)-2-(2-chlorophenyl)acetic acid. The stereochemistry at the chiral center is critical for the drug's activity and is typically introduced via resolution of a racemic intermediate or through an asymmetric synthesis. The Sₙ2 mechanism proceeds with inversion of configuration, a crucial consideration if the leaving group is at the chiral center.

Comparative Yields of Thienopyridine Drug Syntheses

| Drug | Key Intermediate | Synthetic Route | Overall Yield | Reference |

| Ticlopidine | 2-Thiophene-ethylamine | 5-step from thiophene | ~60% | [1] |

| Clopidogrel | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Varies, often from the thienopyridine core | ~16% (from 2-chlorobenzyl cyanide) | [3] |

The yields can vary significantly based on the specific reagents, conditions, and scale of the synthesis. The route to Ticlopidine from basic starting materials is generally higher yielding.[1]

Beyond Antiplatelet Agents: Other Applications

The utility of (3-Chlorothiophen-2-yl)methanol and its derivatives extends beyond the synthesis of Ticlopidine and Clopidogrel. The thiophene ring is a versatile scaffold in medicinal chemistry, and substituted thiophenes are found in a variety of biologically active molecules, including:

-

Fungicides: Thiophene-containing compounds have shown promise as agricultural fungicides.[4]

-

Antidepressants: Thiophene derivatives are being investigated as precursors for antidepressant drugs.

Conclusion and Future Perspectives

(3-Chlorothiophen-2-yl)methanol stands as a testament to the profound impact a single, well-chosen chemical intermediate can have on pharmaceutical development. Its strategic importance in the synthesis of Ticlopidine and Clopidogrel has solidified its place in the repertoire of process chemists and medicinal chemists. As the demand for more efficient, cost-effective, and sustainable synthetic routes continues to grow, further innovation in the preparation and utilization of this versatile building block is anticipated. The principles of green chemistry will undoubtedly drive the development of new catalytic methods and solvent systems for its synthesis and subsequent transformations. The continued exploration of the biological activities of novel thiophene derivatives will likely uncover new therapeutic applications for compounds derived from this unassuming yet powerful intermediate.

References

-

SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. (2024). IJSDR. [Link]

-

2-chloromethylthiophene. Organic Syntheses Procedure. [Link]

-

Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]

- Process for preparing clopidogrel. (2007). US20070225320A1.

-

Sugidachi, A., et al. (2000). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British Journal of Pharmacology, 129(7), 1439–1446. [Link]

-

Wang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4983. [Link]

-

The Chemistry of Thienopyridines. (2025). ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

-

Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2019). Beilstein Journal of Organic Chemistry. [Link]

-

An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. (2012). Der Pharma Chemica. [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. [Link]

-

Ticlopidine and its known metabolites. (2025). ResearchGate. [Link]

-

Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020). ResearchGate. [Link]

- A kind of method for preparing thiophene derivative chloromethyl

-

METHOD FOR PREPARATION OF THIOPHENE-2-CARBONYL CHLORIDES. (2016). European Patent Office. [Link]

-

The synthesis of clopidogrel. (2017). ResearchGate. [Link]

-

Reaction of alcohols with thionyl chloride. (2018). YouTube. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). MDPI. [Link]

-

GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (2012). ResearchGate. [Link]

-

Clinical pharmacokinetics of ticlopidine. (1993). PubMed. [Link]

-

Pictet–Spengler reaction. (2023). Wikipedia. [Link]

-

Exploring the nature of the clopidogrel–bromocresol green interaction via spectrophotometric measurements and quantum chemical calculations. (2015). RSC Publishing. [Link]

-

Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020). PubMed. [Link]

-

Ticlopidine. (2023). Wikipedia. [Link]

-

Thienopyridines: Synthesis, Properties, and Biological Activity. (2025). ResearchGate. [Link]

- Process for synthesizing 2-thiopheneethanol and deriv

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

-

Structures of antithrombotic thienopyridines (ticlopidine and clopidogrel), literature carbamoylpiperidines (1), and general stucture of the piperidine-3-carboxylic acid derivatives examined in this paper (2-22). (2007). ResearchGate. [Link]

-

Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. (2022). Digital Commons @ Michigan Tech. [Link]

-

Thionyl chloride. (2023). Wikipedia. [Link]

- Preparation method of clopidogrel and intermedi

-

The Pictet Spengler Reaction Mechanism. (2020). YouTube. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry. [Link]

-